Enhanced Lipophilicity Versus Core Piperazine Expands Utility in Non-Aqueous Synthesis
The introduction of two butoxyacetyl chains critically modulates the lipophilic profile of 1,4-bis(butoxyacetyl)piperazine relative to the unsubstituted piperazine core. The target compound exhibits a predicted XLogP3-AA of 1.3, a major departure from piperazine's predicted XLogP3-AA of -1.5 [REFS-1, REFS-2]. This shift from a hydrophilic to a moderately lipophilic compound is vital for applications requiring organic-phase solubility or membrane partitioning.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | Unsubstituted Piperazine (CAS 110-85-0): -1.5 |
| Quantified Difference | Δ XLogP3-AA = 2.8 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
A nearly three-order-of-magnitude shift in predicted partition coefficient can dictate solvent compatibility, workup procedures, and chromatographic behavior, directly impacting procurement decisions for synthesis in non-aqueous media.
- [1] PubChem. PubChem Compound Summary for CID 204976, Piperazine, 1,4-bis(butoxyacetyl)-. National Center for Biotechnology Information (2025). View Source
- [2] PubChem. PubChem Compound Summary for CID 4837, Piperazine. National Center for Biotechnology Information (2025). View Source
